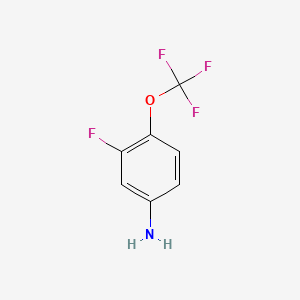

3-Fluoro-4-(trifluoromethoxy)aniline

描述

Significance within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science. nih.govchemxyne.com Fluorine's high electronegativity and small atomic size can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. chemxyne.commdpi.com The compound 3-Fluoro-4-(trifluoromethoxy)aniline is significant because it contains two distinct types of fluorine functionalities: a single fluorine atom and a trifluoromethoxy (-OCF₃) group.

The trifluoromethoxy group is particularly noteworthy. It is known to be metabolically stable and possesses unique electronic properties. bohrium.com This group can enhance the lipophilicity of a molecule, which can improve its ability to permeate biological membranes. mdpi.commdpi.com The trifluoromethyl (-CF₃) group, a component of the trifluoromethoxy group, is often used to fine-tune the physicochemical characteristics of a compound and enhance its binding affinity. bohrium.commdpi.com It can also serve as a bioisostere for other atoms like chlorine or a methyl group, allowing chemists to modify electronic and steric properties. wikipedia.org The presence of these fluorine-containing groups makes this compound a valuable precursor for creating new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. bohrium.comwechemglobal.com

| Fluorine-Containing Group | Impact on Molecular Properties |

| Single Fluorine Atom | Alters electronic properties, pKa, and can block metabolic oxidation. nih.gov |

| Trifluoromethoxy (-OCF₃) Group | Increases metabolic stability and lipophilicity, potentially improving membrane permeability. bohrium.commdpi.com |

| Trifluoromethyl (-CF₃) Group | Enhances binding affinity, serves as a bioisostere, and improves metabolic stability. mdpi.comwikipedia.org |

Position within Aniline (B41778) Derivatives Research

Aniline and its derivatives are fundamental scaffolds in organic chemistry, widely used in the synthesis of dyes, polymers, and pharmaceuticals. ontosight.ai The modification of the aniline ring with various functional groups is a common strategy to develop new compounds with specific properties. Fluorinated anilines, in particular, are of significant interest as intermediates. ossila.com

This compound holds a specific position within this research area due to its distinct substitution pattern. The presence of the electron-withdrawing fluorine and trifluoromethoxy groups deactivates the aromatic ring to some extent, influencing its reactivity in subsequent chemical transformations. The primary amine group (-NH₂) remains a key reactive site, allowing for a wide range of derivatizations, such as the formation of amides, sulfonamides, carbamates, and Schiff bases. ossila.com The specific placement of the substituents (fluoro at position 3, trifluoromethoxy at position 4) provides a unique electronic and steric environment, making it a valuable building block for creating targeted molecules where such precise features are required.

Overview of Advanced Chemical Synthesis and Applications

The synthesis of fluorinated anilines often involves multi-step processes. A common strategy for preparing compounds like this compound might involve a nucleophilic aromatic substitution reaction on a difluorinated precursor, followed by the reduction of a nitro group to the desired aniline. researchgate.net For instance, a related compound, 3-fluoro-4-morpholinoaniline, is synthesized by reacting 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group. researchgate.net The synthesis of molecules containing a trifluoromethoxy group can be achieved through various methods, including the reaction of a corresponding phenol (B47542) with a trifluoromethylating agent.

Due to its unique properties, this compound is primarily utilized as a crucial intermediate in the synthesis of high-value chemical products. innospk.com Its applications are prominent in the following sectors:

Pharmaceuticals: It serves as a starting material for the synthesis of biologically active compounds. The incorporation of the fluoro and trifluoromethoxy groups can lead to drugs with improved efficacy and metabolic stability. wechemglobal.cominnospk.com

Agrochemicals: This compound is used in the creation of modern pesticides. guidechem.com The fluorine moieties can enhance the potency and stability of the active ingredients. bohrium.com

Material Science: Fluorinated compounds are used in the development of advanced materials, and intermediates like this aniline derivative can be incorporated into polymers or liquid crystals to impart specific properties. guidechem.com

The versatility of this compound as a chemical intermediate underscores its importance in the ongoing development of innovative solutions in medicine, agriculture, and material science. innospk.com

Structure

2D Structure

属性

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCPAIUBKAIJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598816 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-69-9 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways to 3-Fluoro-4-(trifluoromethoxy)aniline

Established methods for synthesizing this aniline (B41778) derivative rely on well-understood organic reactions, including nucleophilic aromatic substitution, metal-catalyzed couplings, and the reduction of nitro precursors.

Nucleophilic aromatic substitution (SNAr) is a viable pathway for synthesizing this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. In a typical SNAr approach, a leaving group, such as a halogen or a nitro group, is displaced by a nucleophile.

A plausible SNAr strategy involves a precursor like 1,2-difluoro-4-(trifluoromethoxy)benzene. The presence of the electron-withdrawing trifluoromethoxy group and the second fluorine atom activates the ring for nucleophilic attack. The reaction with an ammonia (B1221849) source or a protected amine can selectively displace one of the fluorine atoms. The regioselectivity of this substitution is governed by the electronic effects of the substituents, with the position para to the trifluoromethoxy group being highly activated.

Another SNAr route could start from a dinitro precursor. For example, in the synthesis of related compounds like 3-fluoro-4-morpholine-nitrobenzene, 3,4-difluoro-nitrobenzene is reacted with morpholine, where the fluorine atom para to the nitro group is selectively substituted. researchgate.net A similar strategy could be envisioned for the target molecule, followed by the reduction of the nitro group. The success of SNAr reactions is highly dependent on the activation of the benzene (B151609) ring; electron-withdrawing groups ortho and para to the leaving group significantly enhance the reaction rate. libretexts.org

| Precursor Example | Nucleophile | Typical Conditions | Product |

| 1,2-Difluoro-4-(trifluoromethoxy)benzene | Ammonia (or equivalent) | High temperature, pressure, polar aprotic solvent | This compound |

| 1,2-Difluoro-4-nitrobenzene | Trifluoromethoxide source | Polar aprotic solvent (e.g., DMF, DMSO) | 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming the crucial C-N bond in aniline synthesis. This approach typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a suitable precursor would be a halogenated derivative, such as 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene (B17595). The coupling of this aryl bromide with an ammonia equivalent (e.g., ammonia, benzophenone (B1666685) imine, or an amide) using a palladium catalyst system would yield the desired aniline. The choice of ligand is critical for the efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net

These methods are known for their broad functional group tolerance and generally mild reaction conditions, making them highly attractive for complex molecule synthesis. nih.govresearchgate.net

| Aryl Halide Precursor | Amine Source | Catalyst/Ligand System | Typical Conditions |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | Ammonia / LHMDS | Pd₂(dba)₃ / tBuBrettPhos | Toluene, moderate temperature |

| 4-Iodo-2-fluoro-1-(trifluoromethoxy)benzene | Benzophenone imine | Pd(OAc)₂ / BINAP | Toluene, NaOtBu, reflux |

One of the most common and industrially favored methods for preparing anilines is the reduction of the corresponding nitroaromatic compounds. This pathway is highly effective for the synthesis of this compound, with the key intermediate being 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene . This nitro precursor is accessible and sets the stage for a straightforward reduction to the target aniline. bldpharm.comsigmaaldrich.com

The reduction of the nitro group can be accomplished using a variety of reagents and conditions, each with its own advantages in terms of cost, efficiency, and environmental impact.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas with a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are commonly employed. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. google.com

Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. google.com Iron is often preferred for industrial applications due to its low cost and reduced environmental impact compared to other metals.

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for this transformation.

This route is often preferred for its high yields and the ready availability of the nitroaromatic starting materials.

| Nitro Precursor | Reduction Method | Reagents/Catalyst | Typical Yield |

| 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene | Catalytic Hydrogenation | H₂, Pd/C | High (>90%) |

| 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene | Metal-Acid Reduction | Fe, HCl in Ethanol/Water | High (>85%) |

| 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene | Transfer Hydrogenation | Ammonium formate, Pd/C | Good to Excellent |

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative to palladium-based methods for forming C-N bonds. The traditional Ullmann reaction involves harsh conditions, but modern variations using ligands and improved copper sources have made it more practical. organic-chemistry.org

In this context, an Ullmann amination could be employed by reacting a halo-precursor like 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene with an ammonia source. The reaction typically requires a copper(I) salt (e.g., CuI) as a catalyst, often in the presence of a ligand (such as a diamine or an amino acid) and a base, in a polar aprotic solvent at elevated temperatures. While sometimes requiring more forcing conditions than palladium-catalyzed methods, Ullmann reactions can be advantageous due to the lower cost of copper catalysts. researchgate.net

| Aryl Halide Precursor | Amine Source | Catalyst/Ligand System | Typical Conditions |

| 4-Iodo-2-fluoro-1-(trifluoromethoxy)benzene | Aqueous Ammonia | CuI / L-proline | DMSO, K₂CO₃, 90 °C |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | Ammonia | Copper powder | High temperature, pressure |

Chemo- and Regioselective Synthetic Approaches

Achieving the correct arrangement of substituents on the aniline ring is a critical challenge. Chemo- and regioselective strategies are essential to avoid the formation of unwanted isomers.

The reduction of a pre-formed nitro compound like 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene is an excellent example of a regioselective strategy, as the positions of the fluoro and trifluoromethoxy groups are already fixed prior to the formation of the key amino group.

Alternatively, electrophilic nitration of a precursor such as 1-fluoro-2-(trifluoromethoxy)benzene could be considered. However, such reactions often yield a mixture of isomers, complicating purification. google.com Therefore, controlling the regioselectivity during the introduction of the nitro group is paramount. The directing effects of the existing substituents (fluoro is ortho-, para-directing; trifluoromethoxy is meta-directing) would need to be carefully considered to optimize the formation of the desired intermediate.

Another advanced regioselective method involves a directed OCF₃ migration. A protocol has been developed for the synthesis of ortho-trifluoromethoxylated aniline derivatives where an N-(trifluoromethoxy)acetamido group rearranges to place the OCF₃ group on the adjacent ortho position of the ring. nih.govnih.gov This highlights the potential for sophisticated rearrangement strategies to achieve specific substitution patterns.

Scalability and Industrial Production Methodologies

The pathway involving the reduction of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene is highly suitable for industrial scale-up. google.com

Cost-Effectiveness: The use of inexpensive reducing agents like iron powder and hydrochloric acid makes this method economically attractive. google.com

Process Safety and Simplicity: While catalytic hydrogenation is very efficient, it requires specialized high-pressure equipment. In contrast, metal-acid reductions can be performed in standard reaction vessels. The process is generally robust and easy to handle. google.com

Waste Management: While metal-acid reductions produce metal salt byproducts, processes can be optimized to manage waste streams effectively.

Other industrial methods for producing fluorinated anilines include chlorine-fluorine exchange (Halex) reactions followed by hydrogenation. google.com These processes involve converting a more readily available chlorinated aromatic compound to its fluorinated counterpart before subsequent transformations, which can be a cost-effective strategy on a large scale.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound is a focal point of contemporary research, with an emphasis on integrating the twelve principles of green chemistry. These efforts aim to enhance the efficiency and environmental profile of the synthesis by exploring alternative reagents, catalysts, and reaction conditions. Key areas of improvement include the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the implementation of energy-efficient technologies such as photocatalysis and flow chemistry.

Conventional methods for introducing the trifluoromethoxy group often involve reagents that are costly and generate significant waste. nih.gov Greener alternatives are being sought to mitigate these issues. For instance, the use of bis(trifluoromethyl)peroxide (BTMP), which can be generated from inexpensive bulk chemicals, presents a more atom-economical approach to trifluoromethoxylation. nih.govfu-berlin.de

Similarly, the introduction of the fluorine atom via nucleophilic aromatic substitution (SNAr) traditionally employs high-boiling, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which pose significant environmental and health risks. rsc.org Research into greener alternatives has highlighted the potential of mechanochemistry, a solid-state method that eliminates the need for bulk solvents, thereby reducing waste and energy consumption. rsc.orgrsc.org Polyethylene glycol (PEG-400) has also been investigated as a biodegradable and non-toxic solvent for SNAr reactions, demonstrating high yields in short reaction times. nih.gov

The application of advanced technologies is also proving instrumental in greening the synthesis of fluorinated anilines. Visible-light photocatalysis, for example, allows for the direct C-H trifluoromethoxylation of arenes at room temperature, often with high functional group tolerance and the use of only catalytic amounts of a photosensitizer. nih.gov This method avoids the high temperatures and harsh conditions associated with traditional methods.

Flow chemistry is another powerful tool for synthesis optimization. Continuous-flow reactors offer enhanced control over reaction parameters, leading to improved yields and safety, especially when handling hazardous reagents. researchgate.net The reduced reaction volumes and efficient mixing in flow systems can also lead to shorter reaction times and minimized byproduct formation.

To quantitatively assess the "greenness" of these optimized synthetic routes, various metrics are employed. These include Atom Economy, Process Mass Intensity (PMI), and E-Factor, which evaluate the efficiency of material use and waste generation. acs.org Life Cycle Assessment (LCA) provides a more comprehensive environmental evaluation of a process from raw material extraction to final product disposal. acs.orgresearchgate.net

The following data tables provide a comparative overview of different synthetic strategies, highlighting the advantages of greener approaches in terms of reaction conditions and efficiency.

| Parameter | Traditional SNAr for Fluorination | Greener Mechanochemical SNAr |

| Solvent | High-boiling polar aprotics (e.g., DMSO, DMF) | Solvent-free or minimal grinding liquid |

| Temperature | Often elevated temperatures | Ambient temperature |

| Reaction Time | Several hours | Typically under 1 hour |

| Work-up | Liquid-liquid extraction, solvent removal | Simple filtration or direct use |

| Waste | Significant solvent and aqueous waste | Minimal |

| Parameter | Traditional Trifluoromethoxylation | Photocatalytic C-H Trifluoromethoxylation |

| Reagent | Stoichiometric, often hazardous reagents | Catalytic photocatalyst, trifluoromethoxylating agent |

| Temperature | Often requires heating | Room temperature |

| Energy Input | Thermal energy | Visible light |

| Selectivity | Can lead to isomer mixtures | Can offer improved regioselectivity |

| Byproducts | Significant stoichiometric byproducts | Minimal catalytic system regeneration |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, economically viable, and environmentally responsible, paving the way for the greener production of essential chemical intermediates.

Chemical Reactivity and Transformation Studies

Reactivity of the Aniline (B41778) Moiety

The aniline core of the molecule is central to its reactivity, primarily through the lone pair of electrons on the nitrogen atom of the amine group.

The amino group (-NH₂) of 3-Fluoro-4-(trifluoromethoxy)aniline possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. However, the presence of two strong electron-withdrawing groups, the fluoro and trifluoromethoxy substituents, on the aromatic ring decreases the electron density on the nitrogen atom. This reduction in electron density makes the amine group less basic and less nucleophilic compared to unsubstituted aniline. doubtnut.compsu.edu The electron-withdrawing effects of these substituents are more pronounced at the para-position relative to the amine group. doubtnut.com Consequently, this compound is expected to be a weaker base than aniline.

Despite this reduced nucleophilicity, the amine group readily participates in reactions with various electrophiles, serving as a versatile handle for the synthesis of a wide array of derivatives. The reactivity can be influenced by the reaction conditions, including the choice of solvent and base.

The nucleophilic amine group is readily derivatized through reactions such as amidation and sulfonylation, which are fundamental transformations in organic synthesis, particularly in the preparation of biologically active molecules.

Amidation: this compound reacts with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form amides. Direct amidation with carboxylic acids can be promoted by catalysts such as titanium(IV) fluoride (B91410) (TiF₄). researchgate.net For instance, the reaction with a substituted carboxylic acid in the presence of a suitable coupling agent would yield the corresponding N-aryl amide. These reactions are crucial in the synthesis of various pharmaceutical compounds.

| Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| This compound | Carboxylic Acid / TiF₄ | N-(3-fluoro-4-(trifluoromethoxy)phenyl)amide | researchgate.net |

| This compound | Acid Chloride / Base | N-(3-fluoro-4-(trifluoromethoxy)phenyl)amide | General Knowledge |

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base, such as pyridine, yields sulfonamides. ekb.eg This reaction is a common method for introducing a sulfonamide moiety, which is a key functional group in many therapeutic agents. Visible-light-mediated sulfonylation with sulfonyl fluorides has also been reported as a mild and efficient method for the synthesis of sulfonamides from anilines. nih.govfrontiersin.org

| Reactant | Reagent | Base | Product | Reference |

|---|---|---|---|---|

| This compound | Benzenesulfonyl chloride | Pyridine | N-(3-fluoro-4-(trifluoromethoxy)phenyl)benzenesulfonamide | ekb.eg |

| This compound | Sulfonyl fluoride / Photocatalyst | NaHCO₃ | N-(3-fluoro-4-(trifluoromethoxy)phenyl)sulfonamide | nih.govfrontiersin.org |

Urea Formation: The reaction with isocyanates provides a straightforward route to substituted ureas. This transformation is widely used in the synthesis of kinase inhibitors and other biologically active compounds. nih.govasianpubs.orgnih.govorganic-chemistry.org

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Alkyl/Aryl isocyanate | 1-Alkyl/Aryl-3-(3-fluoro-4-(trifluoromethoxy)phenyl)urea | nih.govasianpubs.orgnih.govorganic-chemistry.org |

Reactions Involving the Fluoro Substituent

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic displacement due to the strength of the C-F bond. However, in nucleophilic aromatic substitution (SNAr) reactions, a fluorine atom can act as a good leaving group if the aromatic ring is sufficiently activated by electron-withdrawing groups. youtube.comlibretexts.org In this compound, the presence of the trifluoromethoxy group and the deactivating effect of the amino group (which can be protonated under acidic conditions to become electron-withdrawing) can influence the feasibility of SNAr reactions.

While direct displacement of the fluorine atom in this compound is not commonly reported, analogous transformations on similarly substituted aromatic rings suggest that under harsh conditions with strong nucleophiles, substitution might be possible. For example, the substitution of a fluorine atom is a key step in the synthesis of the antibiotic linezolid, from a related fluoro-nitro precursor. researchgate.net

Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its high stability and is generally resistant to chemical transformations. tcichemicals.comnih.gov The C-F bonds within the trifluoromethyl moiety are exceptionally strong, and the C-O bond is also robust. Cleavage of the trifluoromethoxy group is challenging and typically requires harsh reaction conditions. acs.org

Recent advances have shown that under specific catalytic conditions, the C-F bonds of a trifluoromethyl group can be cleaved. tcichemicals.comnih.gov However, transformations of the trifluoromethoxy group on an aniline ring are not well-documented and are not considered a common pathway for derivatization. There have been reports of OCF₃ migration in N-aryl-N-hydroxylamine derivatives, which allows for the synthesis of ortho-trifluoromethoxylated anilines. dntb.gov.uanih.gov

Oxidation and Reduction Pathways

Oxidation: The aniline moiety is susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials, depending on the oxidant and reaction conditions. rsc.org The presence of electron-withdrawing groups can make the aniline more resistant to oxidation. Specific and controlled oxidation of this compound would require carefully chosen reagents to avoid polymerization or degradation.

Reduction: The primary application of reduction reactions in the context of this compound is its synthesis from the corresponding nitro compound, 3-Fluoro-4-(trifluoromethoxy)nitrobenzene. This reduction is a common and crucial step in the preparation of many substituted anilines. A variety of reducing agents can be employed for this transformation. wikipedia.org

Commonly used methods for the reduction of aromatic nitro groups to amines include:

Catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid or acetic acid. commonorganicchemistry.com

Other reducing agents like sodium hydrosulfite or tin(II) chloride. commonorganicchemistry.com

The choice of reducing agent can be critical to ensure compatibility with other functional groups present in the molecule.

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 3-Fluoro-4-(trifluoromethoxy)nitrobenzene | H₂, Pd/C | This compound | commonorganicchemistry.com |

| 3-Fluoro-4-(trifluoromethoxy)nitrobenzene | Fe / HCl or CH₃COOH | This compound | commonorganicchemistry.com |

| 3-Fluoro-4-(trifluoromethoxy)nitrobenzene | SnCl₂ | This compound | commonorganicchemistry.com |

Exploration of Novel Reaction Pathways and Mechanisms

Research into the reactivity of this compound continues to uncover new synthetic applications. While this specific molecule is often used as a building block, the broader class of fluoro- and trifluoromethoxy-substituted anilines is of great interest in medicinal and materials chemistry.

Novel reaction pathways may involve the use of this aniline in multicomponent reactions, C-H activation/functionalization reactions, or in the development of new photocatalyzed transformations. For instance, visible-light-mediated reactions of anilines have been developed for perfluoroalkylation and sulfonylation, offering milder and more selective synthetic routes. nih.govfrontiersin.orgconicet.gov.ar The unique electronic properties conferred by the fluoro and trifluoromethoxy substituents can be exploited to control the regioselectivity and reactivity in such novel transformations. Further mechanistic studies are essential to fully understand and harness the synthetic potential of this versatile chemical compound.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two amine protons. The aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom on the ring. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon of the trifluoromethoxy (-OCF₃) group is expected to appear as a quartet due to coupling with the three fluorine atoms, characterized by a large coupling constant (¹JCF). nih.gov The carbons of the aromatic ring will also show coupling to the fluorine atoms (¹JCF, ²JCF, etc.), which aids in their assignment. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy substituents and the electron-donating effect of the amine group.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Fluoro-4-(trifluoromethoxy)aniline

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -NH₂ | 3.5 - 4.5 | br s | C1 | 140 - 145 |

| Aromatic H | 6.5 - 7.2 | m | C2 | 105 - 110 |

| Aromatic H | 6.5 - 7.2 | m | C3 | 150 - 158 (d, ¹JCF) |

| Aromatic H | 6.5 - 7.2 | m | C4 | 135 - 140 |

| C5 | 115 - 120 | |||

| C6 | 118 - 125 | |||

| -OCF₃ | 120 - 122 (q, ¹JCF) |

Note: Predicted values are based on general chemical shift ranges for substituted anilines. Actual values may vary based on solvent and experimental conditions. br s = broad singlet, m = multiplet, d = doublet, q = quartet.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, corresponding to the two different fluorine environments: the single fluorine atom attached directly to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethoxy group. nih.gov

The chemical shift of the trifluoromethoxy (-OCF₃) group typically appears in the range of -58 to -65 ppm. nih.govcolorado.edu The signal for the aromatic fluorine (C-F) will appear at a different chemical shift, influenced by its position relative to the other substituents. These distinct signals provide unambiguous evidence for the presence and nature of the two different fluoro-groups within the molecule.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Assignment | Predicted δ (ppm) vs. CFCl₃ | Multiplicity |

| -OCF ₃ | -58 to -65 | s (or fine coupling with aromatic H/F) |

| Ar-F | -110 to -130 | m |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. s = singlet, m = multiplet.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. omicsonline.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons, helping to map their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. hyphadiscovery.com

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. ijprajournal.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₇H₅F₄NO. HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from any other compounds that may have the same nominal mass but a different elemental composition. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅F₄NO | nih.gov |

| Molecular Weight | 195.11 g/mol | nih.gov |

| Exact Monoisotopic Mass | 195.03072643 Da | nih.gov |

Hyphenated Techniques (LC-MS, UPLC-QTOF-MS)

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with mass spectrometry, are essential for purity analysis and impurity profiling. resolvemass.ca

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. ijprajournal.com The mass spectrometer then provides molecular weight information for each separated component.

Vibrational Spectroscopy for Molecular Dynamics and Conformation

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. While specific experimental FTIR data for this compound is not extensively detailed in publicly available literature, the expected characteristic absorption bands can be predicted based on its structure and data from analogous aniline (B41778) derivatives. tsijournals.comresearchgate.nettsijournals.comchemicalbook.com

The primary functional groups in this compound include the amine group (-NH2), the aromatic ring, the carbon-fluorine bond (C-F), the trifluoromethoxy group (-OCF3), and the aryl ether linkage (Ar-O-C). The expected vibrational frequencies for these groups are crucial for spectral interpretation. For instance, N-H stretching vibrations of the primary amine group typically appear as two bands in the 3500-3300 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring produce bands in the 1600-1400 cm⁻¹ range. vscht.cz The vibrations associated with the fluorine substituents are particularly important. The C-F stretch from the fluorine atom on the ring is anticipated in the 1250-1020 cm⁻¹ region. The trifluoromethoxy group introduces strong, characteristic bands, with asymmetric and symmetric C-F stretching vibrations typically found in the 1280-1100 cm⁻¹ range. The Ar-O-C ether linkage would also show characteristic asymmetric and symmetric stretching bands.

A summary of anticipated FTIR vibrational bands and their assignments is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | -NH₂ |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| N-H Scissoring (Bending) | 1650 - 1580 | -NH₂ |

| Aromatic C=C Stretch | 1600 - 1400 | Aromatic Ring |

| Asymmetric C-O-C Stretch | 1270 - 1230 | Aryl Ether |

| Asymmetric & Symmetric C-F Stretch | 1280 - 1100 | -OCF₃ |

| Aromatic C-F Stretch | 1250 - 1020 | C-F |

| Symmetric C-O-C Stretch | 1075 - 1020 | Aryl Ether |

| This table is based on general spectroscopic principles and data from similar compounds; it is not derived from experimental data for this compound. |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and provides valuable information about the carbon skeleton and aromatic ring. nih.govusda.gov

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by orders of magnitude when it is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. scirp.org This enhancement allows for the detection of analytes at very low concentrations. scirp.org

Specific SERS studies on this compound have not been reported in the reviewed literature. However, the principles of SERS have been applied to other aniline derivatives. scirp.org A SERS investigation of this compound would involve adsorbing it onto a SERS-active substrate. The resulting spectrum would provide enhanced signals for specific vibrational modes, which can depend on the molecule's orientation and binding mechanism to the metal surface. The chemical enhancement effect in SERS is influenced by the analyte's chemisorption, and factors like steric hindrance and the inductive effects of substituents can affect the signal intensities of the amino group and aromatic ring vibrations. scirp.org Given the presence of fluorine and trifluoromethoxy groups, SERS could be a powerful tool for trace detection and for studying the surface interactions of this molecule.

Chromatographic Methods for Purity and Stability Assessment

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of a chemical compound and monitoring its stability over time by detecting degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds. For aniline and its derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective approach. thermofisher.com

While a validated HPLC method specifically for this compound is not described in the available literature, a method developed for the closely related compound 4-(trifluoromethoxy)aniline (B150132) provides a strong template. cipac.org This method utilizes RP-HPLC with UV detection for quantification. Such a method would be suitable for separating the main compound from potential impurities arising from synthesis or degradation. The conditions can be adapted to achieve optimal separation for this compound.

Below are typical parameters for an HPLC method based on the analysis of a similar compound. cipac.org

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Information not specified, but typically a C18 column would be used. |

| Mobile Phase | Eluent A: Purified Water (40% v/v), Eluent B: Acetonitrile (60% v/v) |

| Detection | UV Spectrometry at 226 nm and 258 nm |

| Injection Volume | 5 µL |

| Sample Preparation | Dissolved in Acetonitrile |

This method would serve as an excellent starting point for developing a validated analytical procedure for routine quality control and stability studies of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly well-suited for assessing the purity of aniline derivatives and quantifying isomeric impurities. tsijournals.comresearchgate.net

A sensitive and robust GC method has been developed for the separation and quantification of related impurities in 4-(trifluoromethoxy)aniline (4-TFMA), including its positional isomers 2-TFMA and 3-TFMA. tsijournals.comresearchgate.net Given that this compound could have isomeric impurities from its synthesis, a similar GC method would be highly effective for its purity assessment. The method employs a flame ionization detector (FID), which offers excellent sensitivity for organic compounds. The detailed chromatographic conditions are outlined in the table below.

| Parameter | Condition |

| Column | AT-210, 30 m length x 0.53 mm internal diameter, 1.0 µm film thickness |

| Carrier Gas | Helium at a constant pressure of 3.0 psi |

| Injection | 1.0 µL volume, Split mode (1:5) |

| Inlet Temperature | 200°C |

| Oven Program | Initial 50°C, ramp to 125°C at 3°C/min, hold for 5 min, ramp to 230°C at 45°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260°C |

| Detector Gas Flows | Hydrogen: 40 mL/min, Air: 450 mL/min, Makeup: 30 mL/min |

This established method demonstrates the capability of GC to resolve closely related isomers of trifluoromethoxy aniline, indicating its high suitability for the quality control of this compound. tsijournals.com

Chiral Chromatography for Enantiomeric Purity

While this compound itself is not chiral, the introduction of a chiral center through derivatization or its use as a precursor in the synthesis of a chiral molecule would necessitate methods to separate and quantify the resulting enantiomers. Chiral chromatography is a powerful technique for the separation of enantiomers, which are non-superimposable mirror images of each other. cambridge.orgwikipedia.org The separation is achieved by creating a chiral environment, either by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). wikipedia.orgnih.gov

For a derivative of this compound, a common approach would be to utilize High-Performance Liquid Chromatography (HPLC) with a CSP. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including aromatic amines. nih.govmdpi.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The development of a chiral separation method for a derivative of this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution. The presence of the fluorine and trifluoromethoxy groups can influence the interactions with the CSP, potentially enhancing enantioselectivity. analytica-world.comresearchgate.net The data obtained from such an analysis is crucial for determining the enantiomeric excess (ee) or enantiomeric purity of the synthesized chiral compound.

Table 1: Illustrative Parameters for Chiral HPLC Analysis

This table represents typical parameters that would be defined in a chiral HPLC method for a hypothetical chiral derivative of this compound.

| Parameter | Value/Description |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (Enantiomer 1) | ~5.2 min |

| Retention Time (Enantiomer 2) | ~6.8 min |

| Resolution (Rs) | >1.5 |

X-ray Crystallography for Solid-State Structural Analysis

To perform this analysis, a high-quality single crystal of this compound would need to be grown. nih.gov The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. uq.edu.au The resulting diffraction data allows for the calculation of an electron density map, from which the atomic positions can be determined.

The structural information obtained is vital for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. nih.govresearchgate.net For aniline derivatives, hydrogen bonding plays a significant role in their crystal structures. researchgate.netresearchgate.net The presence of highly electronegative fluorine atoms in this compound could also lead to other non-covalent interactions that influence the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

This table illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C7H5F4NO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.1 Å, b = 5.6 Å, c = 15.2 Å, β = 95° |

| Volume | 685 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.89 g/cm³ |

| Key Bond Length (C-N) | ~1.39 Å |

| Key Bond Angle (C-N-H) | ~112° |

Thermal Analysis Techniques for Stability Research

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. mt.comctherm.com For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be particularly informative for assessing its thermal stability and identifying phase transitions. libretexts.orgslideshare.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ctherm.com A TGA thermogram of this compound would reveal its decomposition temperature, which is a key indicator of its thermal stability. The presence of strong C-F bonds in the trifluoromethoxy group is expected to confer significant thermal stability to the molecule. beilstein-journals.orgnih.govnih.gov The TGA curve would show a stable baseline until the onset of decomposition, at which point a significant weight loss would be observed.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. slideshare.net A DSC thermogram can identify thermal events such as melting, crystallization, and glass transitions. mt.com For this compound, the DSC curve would show an endothermic peak corresponding to its melting point. The enthalpy of fusion can also be calculated from this peak, providing further thermodynamic information.

Table 3: Representative Thermal Analysis Data for this compound

This table presents the kind of data that would be generated from TGA and DSC analyses.

| Analysis Technique | Parameter | Illustrative Result |

| TGA | Onset of Decomposition (Td) | > 250 °C |

| Atmosphere | Nitrogen | |

| DSC | Melting Point (Tm) | ~45 - 55 °C (Endothermic Peak) |

| Enthalpy of Fusion (ΔHf) | ~20 - 30 J/g | |

| Atmosphere | Nitrogen |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule. For a substituted aniline (B41778) like 3-Fluoro-4-(trifluoromethoxy)aniline, these calculations can elucidate the effects of the fluorine and trifluoromethoxy substituents on the aromatic ring and the amine group.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction.

For molecules similar to this compound, the B3LYP hybrid functional is frequently employed. researchgate.nettsijournals.com This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Such calculations can determine key electronic properties, including:

Molecular Orbital Energies: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Electron Density and Charge Distribution: DFT can map the electron density surface, revealing how the electronegative fluorine and trifluoromethoxy groups influence the charge distribution across the aniline ring. Natural Bond Orbital (NBO) analysis is often used to quantify the charges on individual atoms and understand hyperconjugative interactions. chemicalbook.com

Ab Initio Methods and Basis Set Selection

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Hartree-Fock (HF) method is the simplest form of ab initio calculation, but it neglects electron correlation, which can be a significant limitation. More advanced ab initio methods, while more accurate, are often too computationally expensive for routine calculations on molecules of this size.

The choice of a basis set is crucial for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly used, with varying levels of complexity:

6-31G(d,p): A split-valence basis set that is often sufficient for initial geometry optimizations.

6-311++G(d,p): A more extensive triple-split valence basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in orbital shapes. researchgate.nettsijournals.com This level of theory is often used for calculating more accurate energies and vibrational frequencies. naturalspublishing.comnih.gov The selection of an appropriate basis set is a critical step to ensure that the computational results are reliable and physically meaningful.

Molecular Geometry Optimization and Conformational Analysis

Before properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-O bond of the trifluoromethoxy group and the C-N bond of the amine group. Theoretical calculations can map the potential energy surface as a function of these rotational angles to identify the global minimum energy conformer and other low-energy isomers. The planarity of the amine group and its orientation relative to the ring are key factors influencing the molecule's electronic properties. researchgate.net Studies on similar substituted proline rings have shown that the presence of electronegative atoms like fluorine can significantly influence conformational preferences. nih.gov

Below is a table of predicted geometric parameters for this compound, based on DFT (B3LYP/6-311++G) calculations typical for similar aniline derivatives.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-NH2 | ~1.40 Å |

| Bond Length | C-F (ring) | ~1.35 Å |

| Bond Length | C-O | ~1.37 Å |

| Bond Length | O-CF3 | ~1.43 Å |

| Bond Angle | C-C-N | ~120° |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | H-N-C-C | ~0° or ~180° (near planar) |

Prediction of Spectroscopic Properties and Experimental Correlation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra.

Vibrational Frequency Calculations (IR, Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization, such as B3LYP/6-311++G(d,p). researchgate.nettsijournals.com

The output of these calculations is a set of harmonic frequencies. These values are systematically higher than experimental frequencies due to the neglect of anharmonicity. To improve the correlation with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98 for DFT methods). naturalspublishing.com The potential energy distribution (PED) is also calculated to assign each vibrational mode to specific atomic motions, such as N-H stretching, C-F stretching, or aromatic ring deformations. researchgate.net

The table below presents a selection of predicted vibrational modes for this compound and their expected frequency ranges based on studies of analogous compounds. tsijournals.comchemicalbook.com

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹, Scaled) |

|---|---|---|

| N-H Asymmetric Stretch | Stretching of N-H bonds in the amine group | ~3500 cm⁻¹ |

| N-H Symmetric Stretch | Stretching of N-H bonds in the amine group | ~3400 cm⁻¹ |

| C-H Aromatic Stretch | Stretching of C-H bonds on the benzene (B151609) ring | 3050 - 3150 cm⁻¹ |

| C=C Aromatic Stretch | In-plane stretching of the benzene ring | 1500 - 1600 cm⁻¹ |

| NH₂ Scissoring | In-plane bending of the amine group | ~1620 cm⁻¹ |

| C-F (CF₃) Stretch | Asymmetric stretching of C-F bonds | 1250 - 1300 cm⁻¹ |

| C-O-C Asymmetric Stretch | Stretching of the ether linkage | ~1280 cm⁻¹ |

| C-F (Aromatic) Stretch | Stretching of the C-F bond on the ring | ~1230 cm⁻¹ |

Nuclear Magnetic Resonance Chemical Shift Predictions

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose. Calculations are often performed using DFT, for example, with the B3LYP functional and a basis set like 6-31+G(d,p). nih.gov

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. For fluorinated aromatic compounds, computational predictions of ¹⁹F chemical shifts can be particularly useful for assigning signals to specific fluorine atoms in the molecule. nih.gov While gas-phase calculations are often sufficient, including solvent effects through models like the Polarizable Continuum Model (PCM) can improve the accuracy of the predictions. nih.gov

Electronic Absorption Spectra (UV-Vis) Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netscm.com It calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net

For aromatic compounds like aniline derivatives, the UV-Vis spectra are typically dominated by π → π* transitions within the benzene ring. researchgate.net The presence of substituents—such as the amino (-NH2), fluoro (-F), and trifluoromethoxy (-OCF3) groups in this compound—can shift the absorption maxima to longer wavelengths (a bathochromic shift) or shorter wavelengths (a hypsochromic shift) and alter their intensities. TD-DFT calculations can model these effects. For instance, studies on similar fluorinated aniline derivatives have utilized TD-DFT to calculate their vertical electronic transition states. researchgate.net The predicted spectra, often generated with a Gaussian broadening function, can then be compared with experimental data to validate the computational model. nih.gov A theoretical investigation of this compound would similarly identify the key electronic transitions and predict its absorption maxima, providing insight into its photophysical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy and shape of these orbitals are crucial for understanding molecular interactions.

HOMO-LUMO Energy Gap and its Implications for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

Computational studies on various aniline derivatives have shown that the HOMO-LUMO gap can be precisely calculated using DFT methods. researchgate.nettci-thaijo.org For example, in a study of substituted anilines, the energy gap was used to infer the relative stability of different molecules. tci-thaijo.org For this compound, the electron-donating amino group and the electron-withdrawing fluoro and trifluoromethoxy groups would influence the energies of the frontier orbitals. A DFT calculation would quantify this gap, providing a measure of its kinetic stability and chemical reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.89 |

| LUMO | -1.68 |

| Energy Gap (ΔE) | 5.21 |

Data sourced from a computational study on Urea Salicylic Acid for illustrative purposes. researchgate.net

Analysis of Charge Transfer Interactions

The distribution of the HOMO and LUMO across the molecular structure provides insight into intramolecular charge transfer (ICT). researchgate.net In many organic molecules, especially those with electron-donor and electron-acceptor groups connected by a π-conjugated system, the HOMO is localized on the donor portion while the LUMO is on the acceptor portion. researchgate.net This separation facilitates charge transfer upon electronic excitation, a phenomenon crucial for nonlinear optical (NLO) properties. researchgate.netresearchgate.net FMO analysis of related aniline derivatives confirms that the delocalization of electrons within the phenyl ring is due to strong ICT interactions. researchgate.net For this compound, the amino group serves as a donor, while the trifluoromethoxy group and the fluorine atom act as acceptors, creating a "push-pull" system that promotes ICT.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the reactive behavior of molecules. mdpi.combhu.ac.in It creates a 3D map of the electrostatic potential on the electron density surface of a molecule, visually identifying electron-rich and electron-poor regions. tci-thaijo.org

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. bhu.ac.in For aniline derivatives, MEP analysis typically shows negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a site for electrophilic interaction. tci-thaijo.org The hydrogen atoms of the amino group and other parts of the molecule usually exhibit positive potential. bhu.ac.in In this compound, the highly electronegative fluorine and oxygen atoms would also create regions of significant negative potential, influencing the molecule's intermolecular interactions and reactivity patterns.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for various applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules with significant intramolecular charge transfer characteristics often exhibit large NLO responses. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net

The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. nih.gov Calculations performed on related fluorinated aniline derivatives have demonstrated their potential as NLO candidates, with hyperpolarizability values several times greater than that of urea, a standard reference material. researchgate.net The donor-acceptor structure of this compound suggests it may also possess significant NLO properties. Theoretical calculations would provide quantitative values for its hyperpolarizability, allowing for an assessment of its potential in NLO applications.

| Molecule | β (esu) | Ratio to Urea |

|---|---|---|

| Urea (Reference) | 0.3728 x 10-30 | 1.0 |

| 3-chloro 4-fluoro aniline | 1.3420 x 10-30 | 3.6 |

Data for 3-chloro 4-fluoro aniline is presented for illustrative purposes. researchgate.net

Calculation of Thermodynamic Parameters

DFT calculations can also be used to predict various thermodynamic parameters of a molecule at a given temperature and pressure. researchgate.net These parameters include zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity (Cv), and entropy (S). researchgate.net These values are derived from the vibrational frequencies calculated for the optimized molecular geometry. Such calculations provide fundamental data on the stability and energy of the molecule. For instance, a computational study on 3,5-diamino-1,2,4-triazole reported its theoretically computed energies, ZPVE, and entropies. researchgate.net A similar analysis for this compound would yield a comprehensive set of thermodynamic data, contributing to a complete theoretical characterization of the compound.

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 53.53 |

| Total Entropy (cal/mol·K) | 75.76 |

Data sourced from a computational study on 3,5-diamino-1,2,4-triazole for illustrative purposes. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Key Intermediate for Active Pharmaceutical Ingredients (APIs)

3-Fluoro-4-(trifluoromethoxy)aniline serves as a crucial starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The aniline (B41778) functional group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. While direct examples of currently marketed drugs containing the this compound moiety are not extensively documented in publicly available literature, its structural analogues are prevalent in numerous APIs. For instance, the closely related compound, 3-fluoro-4-morpholinoaniline, is a well-established key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. researchgate.netresearchgate.net This highlights the potential of the 3-fluoro-4-substituted aniline scaffold in constructing biologically active molecules. The trifluoromethoxy group, in particular, is a bioisostere of other functionalities and can be introduced to modulate the physicochemical properties of a lead compound.

The synthesis of various APIs often involves multi-step sequences where the aniline derivative is introduced to form a core part of the final drug molecule. The reactivity of the amino group allows for the formation of amides, sulfonamides, ureas, and other functional groups that are commonly found in pharmaceuticals.

Strategies for Enhancing Metabolic Stability in Drug Candidates

A significant challenge in drug development is ensuring that a potential drug candidate possesses adequate metabolic stability to exert its therapeutic effect before being broken down by enzymes in the body, primarily the cytochrome P450 (CYP) family. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group present in this compound, is a widely employed strategy to enhance metabolic stability. mdpi.comwechemglobal.com

The strong carbon-fluorine (C-F) bonds in the trifluoromethoxy group are highly resistant to enzymatic cleavage, thus blocking potential sites of metabolism on the aromatic ring. mdpi.com By replacing a metabolically labile group (like a methyl or methoxy (B1213986) group) with a trifluoromethoxy group, medicinal chemists can significantly increase the half-life of a drug candidate. This leads to improved pharmacokinetic profiles, allowing for less frequent dosing and potentially reducing the formation of toxic metabolites. The fluorine atom at the 3-position further contributes to this effect by altering the electronic distribution of the aromatic ring, which can disfavor interactions with metabolic enzymes. The strategic placement of these fluorine-containing moieties is a key tactic in modern drug design to create more robust and effective therapeutic agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the process of drug design. This compound and its derivatives are frequently utilized in structure-activity relationship (SAR) studies to probe the binding requirements of biological targets. The specific substitutions on the aniline ring provide valuable insights into how modifications affect potency, selectivity, and pharmacokinetic properties.

| Parameter | Influence on Biological Activity | Reference |

| Steric Fields | The size and shape of substituents on the aniline scaffold can either enhance or hinder binding to the target protein. | nih.gov |

| Electrostatic Fields | The distribution of charge, influenced by the fluorine and trifluoromethoxy groups, is crucial for interactions with polar residues in the binding site. | nih.gov |

| Hydrophobic Fields | The lipophilicity of the molecule, modulated by the trifluoromethoxy group, can impact both target binding and cell permeability. | nih.gov |

| Hydrogen Bond Donors | The aniline -NH2 group can act as a hydrogen bond donor, forming key interactions with the target protein. | nih.gov |

Applications in Agrochemical and Materials Science Research

Intermediate in Agrochemical Synthesis

The presence of these fluorinated moieties can lead to the development of pesticides and herbicides with improved potency and selectivity. This allows for lower application rates, reducing the environmental impact. The global market for related fluorinated anilines, such as 4-fluoro-3-(trifluoromethyl)aniline, is driven by their increasing use in synthesizing agrochemicals with enhanced biological activity and improved properties. datainsightsmarket.com This highlights the importance of fluorinated aniline (B41778) derivatives in the agricultural sector's pursuit of more effective and sustainable crop protection solutions. datainsightsmarket.com

Polymer Chemistry and Advanced Materials

In the realm of polymer science, 3-fluoro-4-(trifluoromethoxy)aniline is a precursor for creating high-performance polymers with tailored properties. The introduction of fluorine into polymer backbones can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific dielectric properties.

While direct synthesis of fluorinated poly(phenylene oxide) (PPO) using this compound is not extensively documented in publicly available research, the use of fluorinated monomers to modify PPO is a known strategy to enhance its properties. For instance, fluorinated bisphenols have been used to synthesize fluorinated redistributed PPO (F-rPPO) with improved thermal and dielectric properties, as well as lower moisture absorption. cnrs.fr The incorporation of pendent trifluoromethyl groups into the PPO structure has also been achieved through nucleophilic aromatic substitution reactions. researchgate.net These examples demonstrate the principle that fluorinated precursors can be employed to create PPOs with advanced characteristics suitable for applications such as copper-clad laminates for printed circuit boards. cnrs.fr

The unique electronic properties of this compound make it a candidate for incorporation into functional polymer architectures. The synthesis of fluoro-functional conjugated polymers through methods like electropolymerization of fluoro-aromatic compounds is an area of active research. rsc.org Such polymers are of interest for various applications due to the functionalities imparted by the fluoro or fluoroalkyl groups. rsc.org The integration of fluorinated anilines into polymer structures can influence the material's surface properties, leading to highly hydrophobic surfaces due to the low surface free energy of the fluoroalkyl groups. rsc.org

Development of Specialty Chemicals and Dyes

This compound can also be utilized in the synthesis of specialty chemicals and dyes. The presence of the chromophoric aniline group and the modifying effects of the fluorine and trifluoromethoxy substituents can be exploited to create molecules with specific optical and electronic properties. For example, a structurally related compound, 3-fluoro-4-morpholinoaniline, is used as a synthesis intermediate for carbon nanodots, which have applications in areas like OLEDs. ossila.com This suggests the potential for this compound to be used in the development of novel fluorescent materials and other specialty chemicals.

Research in Liquid Crystal Materials

The field of liquid crystal (LC) materials benefits significantly from the incorporation of fluorine atoms and fluorinated groups into the molecular design. The introduction of a lateral fluoro substituent can reduce transition temperatures and influence the stability of different mesophases. biointerfaceresearch.com The trifluoromethyl group is also a common feature in liquid crystal design. researchgate.net

The combination of a lateral fluorine atom and a terminal trifluoromethoxy group in this compound makes it a promising building block for the synthesis of novel liquid crystalline compounds. These fluorinated moieties can influence key properties such as dielectric anisotropy, viscosity, and mesomorphic behavior. biointerfaceresearch.combeilstein-journals.org Research into new organic compounds for liquid crystal applications often involves the synthesis of molecules with fluorinated cores to achieve desired properties for use in display technologies and other optical devices. nih.govnih.gov

Optoelectronic and Other Advanced Material Applications

Fluorinated organic materials are of significant interest for electronic and optoelectronic applications. The high electronegativity of fluorine can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a material. rsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org Consequently, materials derived from this compound could find applications in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors. rsc.org The use of fluorinated building blocks is a key strategy in the molecular engineering of functional materials for optoelectronic applications. epfl.ch

Environmental and Degradation Research Aspects

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of fluorinated aromatic compounds are of significant interest due to the strength of the carbon-fluorine bond. The presence of both fluorine and a trifluoromethoxy group on the aniline (B41778) ring of 3-Fluoro-4-(trifluoromethoxy)aniline is expected to influence its environmental behavior, likely increasing its persistence.

It is plausible that this compound could undergo similar photolytic processes, potentially leading to the cleavage of the C-N, C-F, or C-O bonds. However, without specific experimental data, the precise mechanisms and resulting photoproducts remain speculative.

Direct biodegradation studies on this compound have not been identified in the reviewed literature. However, research on the aerobic degradation of other fluoroanilines provides some insights. A study on 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) demonstrated that increasing the degree of fluorine substitution on the aniline ring leads to a longer enrichment time for degrading microbial cultures and a lower maximum specific degradation rate. nih.gov This suggests that this compound, with its multiple fluorine atoms, may exhibit low biodegradability.

The trifluoromethoxy group is also known for its high stability and resistance to metabolic degradation. While some studies suggest that trifluoromethoxy groups might be incorporated into novel, more environmentally benign surfactants that are subject to biodegradation, the general consensus is that highly fluorinated compounds are persistent in the environment. nih.gov The biodegradation of fluorinated aromatic compounds often involves initial attacks on non-fluorinated parts of the molecule or enzymatic cleavage of the C-F bond, which is a thermodynamically demanding step.

Table 1: Aerobic Degradation of Various Fluoroanilines by Mixed Bacterial Cultures nih.gov

| Compound | Initial Concentration (mg/L) | Enrichment Time (days) | Maximum Specific Degradation Rate (mg FA / g VSS·h) |

| 4-Fluoroaniline (4-FA) | 100-200 | 26 | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 100-200 | 51 | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 100-200 | 165 | 8.84 ± 0.93 |

This interactive table provides data on the aerobic degradation of different fluoroanilines. The data indicates that an increase in fluorine substitution corresponds to a longer enrichment time and a lower degradation rate.

Analytical Methodologies for Environmental Monitoring

Specific analytical methods for the routine monitoring of this compound in environmental matrices such as water, soil, or air have not been widely published. However, general analytical techniques for fluorinated compounds and anilines can be adapted for its detection.

Commonly used techniques for the analysis of anilines and their derivatives in environmental waters include gas chromatography (GC) and high-performance liquid chromatography (HPLC). thermofisher.com For fluorinated compounds, especially at trace levels, more advanced techniques are often necessary. These can include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods are highly sensitive and selective, making them suitable for detecting low concentrations of organic pollutants in complex environmental samples. nih.gov